2-chloro-N-(morpholin-4-yl)benzamide
Description
2-Chloro-N-(morpholin-4-yl)benzamide is a benzamide derivative characterized by a morpholine ring linked via an amide group to a 2-chlorobenzoyl moiety. Its molecular formula is C₁₁H₁₃ClN₂O₂ (molecular weight: 264.69 g/mol). The compound is synthesized through reactions involving 2-chlorobenzoyl chloride and morpholine derivatives under optimized conditions, often employing amidation or nucleophilic aromatic substitution (SNAr) strategies . Key spectral data include:
- IR: N–H stretching (~3300 cm⁻¹), C=O (~1670 cm⁻¹), and C–Cl (~750 cm⁻¹) absorption bands.
- NMR: Aromatic protons (δ 7.3–8.0 ppm), morpholine protons (δ 3.6–3.8 ppm), and NH signals (δ ~10–11 ppm) .
This compound serves as a scaffold for bioactive molecules, particularly in pesticide and medicinal chemistry, due to its balanced lipophilicity and hydrogen-bonding capacity .
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-chloro-N-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-4-2-1-3-9(10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
InChI Key |
HNFYNPDGBJLKSH-UHFFFAOYSA-N |
SMILES |
C1COCCN1NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 2-Chlorobenzoyl Chloride with Morpholine
The most straightforward route involves the reaction of 2-chlorobenzoyl chloride with morpholine under controlled conditions. While no direct examples of this method are documented for the 2-chloro isomer, analogous syntheses of 4-chloro-N-(morpholin-4-yl)benzamide provide a foundational framework. For instance, RU2414462C1 describes the condensation of 4-chlorobenzoyl chloride with 2-morpholinoethylamine in pyridine, yielding 4-chloro-N-(2-morpholinoethyl)benzamide with a 76% yield after recrystallization . Adapting this to the 2-chloro variant would require substituting 4-chlorobenzoyl chloride with 2-chlorobenzoyl chloride.
Reaction Conditions :
-
Solvent : Pyridine (acts as both solvent and base to neutralize HCl byproduct).
-
Temperature : Room temperature (prolonged stirring overnight).
-
Workup : Evaporation, toluene azeotroping, and recrystallization from isopropanol .
This method avoids high temperatures but relies on pyridine, which complicates purification. Recent advancements in solvent-free amidation, as seen in RU2570898C2 , could mitigate this issue .
Alkylation of Morpholine with 2-Chlorobenzoyl Intermediate
An alternative approach involves alkylating morpholine with a pre-formed 2-chlorobenzoyl intermediate. RU2570898C2 details the synthesis of N-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide via alkylation of morpholine with 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole under elevated temperatures (120–200°C) and catalytic protonic acids (e.g., p-toluenesulfonic acid) . For the 2-chloro analog, substituting the oxazole precursor with a 2-chlorophenyl variant would be necessary.
Key Steps :
-
Alkylation : Morpholine reacts with 2-(2-chlorophenyl)-4,5-dihydro-1,3-oxazole in an autoclave at 180–190°C for 8–12 hours.
-
Catalysis : p-Toluenesulfonic acid (0.001–0.1 mol per mol morpholine) enhances reaction efficiency.
-
Isolation : Recrystallization from methanol yields pure product .
Advantages :
-
Eliminates pyridine, simplifying purification.
Solvent-Free Catalytic Methods
Emerging protocols prioritize solvent-free conditions to reduce environmental impact and improve scalability. RU2570898C2 demonstrates that morpholine alkylation can proceed without solvents under autogenic pressure, achieving 87% yield for the 4-chloro derivative . Applying this to the 2-chloro isomer would involve:
Optimized Parameters :
-
Temperature : 180–200°C.
-
Catalyst : p-Toluenesulfonic acid (0.004 mol per mol morpholine).
-
Time : 8–12 hours.
This method avoids toxic solvents and reduces post-reaction processing, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for synthesizing chloro-N-(morpholin-4-yl)benzamide derivatives:
For 2-chloro-N-(morpholin-4-yl)benzamide, the alkylation route (Method 2) is likely superior due to higher yields and fewer solvents. However, substrate availability (2-chlorophenyl-oxazole) may necessitate custom synthesis of intermediates.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The morpholine ring can undergo oxidation to form N-oxide derivatives, while reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include N-oxide derivatives of the morpholine ring.
Reduction Reactions: Products include secondary amines.
Hydrolysis: Products include the corresponding carboxylic acid and morpholine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-(morpholin-4-yl)benzamide exhibit notable anticancer properties. In particular, studies have shown that derivatives of benzamides can selectively inhibit cancer cell lines. For instance, compounds with similar structures have demonstrated selective inhibition against specific cancer types, such as breast cancer cells (MDA-MB-231 and MCF-7) and colorectal cancer cells (HCT-116) . The mechanism of action often involves enzyme inhibition or modulation of signaling pathways related to tumor growth.
Antimicrobial Properties
The compound has also been explored for its antibacterial and antifungal activities. Research has highlighted that similar structures can inhibit bacterial growth by targeting specific enzymes essential for bacterial survival . This suggests that this compound may be developed into a lead compound for new antimicrobial agents.
Biological Target Interaction
Enzyme Inhibition Studies
Studies focusing on the interaction of this compound with biological targets are crucial for understanding its therapeutic potential. These investigations often involve evaluating the binding affinities to various enzymes and receptors. For example, compounds in this class have shown the ability to inhibit carbonic anhydrase IX, which is implicated in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the chloro group and the morpholine ring significantly influences its reactivity and interaction with biological targets. Comparative studies with structurally similar compounds reveal how modifications can enhance or diminish activity:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| N-(4-morpholino)benzamide | Lacks chloro substituent | No halogen; potentially different reactivity |
| 2-chloro-N-(piperidin-4-yl)benzamide | Contains piperidine instead of morpholine | Different cyclic amine; may affect activity |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Incorporates a quinoline core | Broader range of biological activities |
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound and its derivatives in preclinical models:
- Anticancer Efficacy : A study demonstrated that derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with some compounds inducing apoptosis at low micromolar concentrations .
- Antimicrobial Activity : Another investigation found that certain derivatives showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antibiotics .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and its targets, revealing favorable binding conformations that correlate with observed biological activities .
Mechanism of Action
The mechanism of action of 2-chloro-N-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
Substituent Impact on Bioactivity: Pyrimidine-substituted analogs (e.g., compounds 14–19 in ) exhibit enhanced pesticidal activity against Spodoptera littoralis larvae compared to morpholine derivatives. The dichloro-pyrimidine variant (compound 14) shows the highest melting point (156–158°C), correlating with increased crystallinity and stability .
Electronic and Steric Effects: Electron-withdrawing groups (e.g., NO₂ in ) reduce electron density on the benzamide ring, enhancing hydrogen-bond acceptor capacity and interaction with biological targets like kinases. Bulky substituents (e.g., trifluoroethoxy in compound 17 ) decrease solubility but improve membrane permeability in pesticidal applications.
Spectroscopic and Computational Comparisons
Table 2: Spectroscopic Data for Selected Compounds
Insights :
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N-(morpholin-4-yl)benzamide, and how are reaction conditions optimized?
The compound is typically synthesized via amide coupling between 2-chlorobenzoyl chloride and 4-aminomorpholine. Critical parameters include:
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve reactivity .
- Temperature control : Reactions are maintained at 0–25°C to mitigate exothermic side reactions .
- Base utilization : Triethylamine neutralizes HCl byproducts, enhancing yield . Post-synthesis purification via column chromatography ensures >95% purity.
Q. Which analytical techniques are essential for structural characterization of this compound?
- Spectroscopy : 1H/13C NMR confirms functional groups and connectivity; IR identifies amide C=O stretches (~1650 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (XRD) resolves molecular geometry. Crystals grown via slow evaporation (ethanol/water) refine using SHELXL (triclinic space group P-1, a=8.8694 Å, b=10.3837 Å, c=10.4288 Å) .
Advanced Research Questions
Q. How can synthetic scalability challenges be addressed while maintaining yield and purity?
Scale-up strategies include:
- Thermal management : Jacketed reactors control exothermicity during acyl chloride addition .
- Solvent optimization : Switching to THF improves mixing efficiency .
- Process monitoring : In-line FTIR tracks amine consumption in real time . Pilot studies achieve 82–88% yield with stoichiometric ratios (1:1.05 acyl chloride:amine) .
Q. What approaches resolve contradictions in reported biological activities of structurally analogous benzamides?
Discrepancies may arise from assay variability (e.g., serum concentration, incubation time). Solutions include:
- Purity validation : HPLC-MS (>99%) confirms compound integrity .
- Orthogonal assays : Parallel testing in isogenic cell lines isolates confounding factors .
- Target engagement : Surface plasmon resonance (SPR) or thermal shift assays verify binding . For example, thiazole-containing analogs show IC50 variations up to 10-fold under differing serum conditions .
Q. What mechanistic studies elucidate the anticancer activity of this compound?
- Kinase profiling : Screen against 396 kinases at 1 µM identifies primary targets .
- Cellular validation : Caspase-3/7 activation assays confirm apoptosis induction .
- Molecular docking : Simulations (e.g., AutoDock Vina) predict interactions with morpholine-binding pockets . Comparative studies with piperidine or thiophene derivatives isolate pharmacophore contributions .
Q. How can crystallographic data conflicts (e.g., polymorphism) be resolved?
- Multi-solvent crystallization : Ethanol, acetonitrile, and DMF/water systems reveal polymorphic forms .
- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) .
- DFT cross-validation : B3LYP/6-311G** calculations compare experimental and theoretical bond lengths .
Methodological Considerations
Q. What strategies ensure compound stability during biological assays?
- Storage : Anhydrous DMSO at -80°C with desiccant prevents hydrolysis .
- Buffer conditions : HEPES (pH 7.4) minimizes degradation in aqueous media .
- Stability monitoring : Periodic HPLC (C18 column, 0.1% TFA/ACN gradient) detects <5% degradation over 72 hours .
Q. How are reaction intermediates characterized in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
